Home > Products > Screening Compounds P122596 > ethyl 6-methyl-4-[(3-nitrophenyl)amino]-3-quinolinecarboxylate
ethyl 6-methyl-4-[(3-nitrophenyl)amino]-3-quinolinecarboxylate -

ethyl 6-methyl-4-[(3-nitrophenyl)amino]-3-quinolinecarboxylate

Catalog Number: EVT-3719716
CAS Number:
Molecular Formula: C19H17N3O4
Molecular Weight: 351.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

For instance, the synthesis of ethyl 6-(2,4-dichlorobenzyloxy)-7-methyl-4-hydroxy-3-quinolinecarboxylate involved a five-step process, including nitration, catalytic hydrogenation, condensation, etherification, and ring closure. [] Similarly, the preparation of ethyl 6-arylmethoxy-7-methyl-4-hydroxy-3-quinolinecarboxylates involved a multi-step procedure with a moderate overall yield. []

Molecular Structure Analysis

Analyzing similar compounds like ethyl(2-amino-4-(3-nitrophenyl)-1,4-dihydro-2H-pyrano[3,2-h]quinolin-3-)carboxylate [, ] reveals structural insights. This compound exhibits a boat conformation in its six-membered ring and specific bond lengths indicative of double bonds. It's also worth noting the presence of hydrogen bonding and π-π interactions influencing the crystal structure. These characteristics might be relevant to understanding the potential molecular interactions and packing of the target compound.

S-(+)-methyl-4,7-dihydro-3-isobutyl-6-methyl-4-(3-nitrophenyl)thieno[2,3-b]pyridine-5-carboxylate (S-312-d)

  • Compound Description: S-312-d is a novel dihydrothienopyridine calcium antagonist. Research suggests it demonstrates potent neuronal protective effects against ischemic injury. Notably, it significantly reduces the ischemic release of glutamate and taurine in the brain, potentially by directly acting on neuronal cells [].

Nimodipine

  • Compound Description: Nimodipine is a well-known dihydropyridine calcium channel blocker. It is clinically used for its vasodilating properties, particularly in treating cerebral ischemia [].
  • Relevance: Though Nimodipine's structure differs significantly from ethyl 6-methyl-4-[(3-nitrophenyl)amino]-3-quinolinecarboxylate, their shared classification as potential calcium channel blockers, and the latter's structural similarity to other calcium channel blockers, suggests a possible avenue for investigating the pharmacological properties of ethyl 6-methyl-4-[(3-nitrophenyl)amino]-3-quinolinecarboxylate.
  • Compound Description: BBR 2160 is identified as a potent and long-lasting antihypertensive calcium entry blocker. It demonstrates a strong affinity for calcium channels and exhibits significant antihypertensive effects in animal models [].
  • Relevance: The structural similarities between BBR 2160 and ethyl 6-methyl-4-[(3-nitrophenyl)amino]-3-quinolinecarboxylate are notable. Both compounds share the 3-nitrophenyl substituent, and both are based on nitrogen-containing heterocycles. BBR 2160's potent calcium channel blocking activity raises the possibility that ethyl 6-methyl-4-[(3-nitrophenyl)amino]-3-quinolinecarboxylate could possess similar properties, prompting further investigation into its potential as an antihypertensive agent.

6-Amino-3-methyl-4-(2-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (Compound 1)

  • Compound Description: Compound 1 is a 4H-pyran derivative investigated for its vasorelaxant and antihypertensive properties. Studies indicate its mechanism of action involves L-type calcium channel blockade [].
  • Relevance: Although Compound 1 possesses a pyrano[2,3-c]pyrazole core compared to the quinoline structure of ethyl 6-methyl-4-[(3-nitrophenyl)amino]-3-quinolinecarboxylate, their shared nitrophenyl substituent and reported calcium channel blocking activity are notable. This similarity in potential pharmacological action, along with the structural resemblances, highlights Compound 1 as a relevant point of comparison for understanding the potential biological activities of ethyl 6-methyl-4-[(3-nitrophenyl)amino]-3-quinolinecarboxylate.

Nifedipine

  • Compound Description: Nifedipine, a dihydropyridine calcium channel blocker, serves as a standard reference compound for assessing calcium antagonist activity. It's known for its potent and rapid action in treating hypertension and angina [].
  • Relevance: While structurally dissimilar to ethyl 6-methyl-4-[(3-nitrophenyl)amino]-3-quinolinecarboxylate, Nifedipine's role as a benchmark in calcium channel blocker research makes it relevant. Comparing the activity of ethyl 6-methyl-4-[(3-nitrophenyl)amino]-3-quinolinecarboxylate to established compounds like Nifedipine would be crucial in evaluating its potential as a calcium antagonist.

2, 2-dimethyltrimethylene 3-alkoxycarbonyl-4-aryl-1, 4-dihydro-2, 6-dimethyl-5-pyridinephosphonates

  • Compound Description: This compound class, encompassing various analogs with varying alkyl chain lengths and amino functionalities in the carboxylic-ester moiety, is explored for calcium-antagonistic and antihypertensive activities [].
  • Relevance: The 2,2-dimethyltrimethylene 3-alkoxycarbonyl-4-aryl-1, 4-dihydro-2, 6-dimethyl-5-pyridinephosphonates, while possessing a distinct pyridinephosphonate core, share structural similarities with ethyl 6-methyl-4-[(3-nitrophenyl)amino]-3-quinolinecarboxylate, particularly the presence of a 3-nitrophenyl group in some analogs and the exploration of similar pharmacological properties. This makes them relevant for comparative analysis.
  • Compound Description: NZ-105 is a specific analog from the 2,2-dimethyltrimethylene 3-alkoxycarbonyl-4-aryl-1,4-dihydro-2,6-dimethyl-5-pyridinephosphonates class, exhibiting particularly promising calcium antagonist and antihypertensive activities, making it a focus for further pharmacological studies [].
  • Relevance: NZ-105 stands out as a particularly relevant compound due to its potent calcium antagonist activity and structural similarities to ethyl 6-methyl-4-[(3-nitrophenyl)amino]-3-quinolinecarboxylate, specifically the shared 3-nitrophenyl group. This close relationship makes NZ-105 a valuable reference point in understanding the structure-activity relationship and potential therapeutic applications of ethyl 6-methyl-4-[(3-nitrophenyl)amino]-3-quinolinecarboxylate.

3-ethyl-5-methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (Nitrendipine)

  • Compound Description: Nitrendipine, a dihydropyridine derivative, is recognized for its potent antihypertensive properties. It acts as a calcium channel blocker, primarily targeting the cardiovascular system [].
  • Relevance: Nitrendipine's structural features, including the dihydropyridine ring and the 3-nitrophenyl substituent, closely resemble those of ethyl 6-methyl-4-[(3-nitrophenyl)amino]-3-quinolinecarboxylate. This structural similarity, along with Nitrendipine's established antihypertensive activity, suggests that ethyl 6-methyl-4-[(3-nitrophenyl)amino]-3-quinolinecarboxylate might exhibit similar pharmacological effects, potentially acting as a calcium channel blocker with therapeutic benefits in hypertension.

Properties

Product Name

ethyl 6-methyl-4-[(3-nitrophenyl)amino]-3-quinolinecarboxylate

IUPAC Name

ethyl 6-methyl-4-(3-nitroanilino)quinoline-3-carboxylate

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

InChI

InChI=1S/C19H17N3O4/c1-3-26-19(23)16-11-20-17-8-7-12(2)9-15(17)18(16)21-13-5-4-6-14(10-13)22(24)25/h4-11H,3H2,1-2H3,(H,20,21)

InChI Key

YFBPPVIDNKMHRO-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC(=CC=C3)[N+](=O)[O-])C

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC(=CC=C3)[N+](=O)[O-])C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.